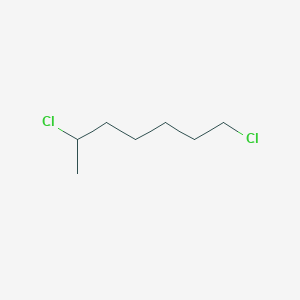
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone is a chemical compound that features a boronic ester group attached to a phenyl ring, which is further connected to an azetidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group can be synthesized by reacting pinacol with boronic acid in the presence of a catalyst such as palladium.
Attachment to the Phenyl Ring: The boronic ester is then attached to a phenyl ring through a Suzuki coupling reaction, which involves the use of a palladium catalyst and a base.
Formation of the Azetidinone Ring: The final step involves the formation of the azetidinone ring, which can be achieved through a cyclization reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
科学的研究の応用
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic ester group can interact with enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-Methylpyrazole-4-boronic acid pinacol ester
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
Uniqueness
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Azetidinone is unique due to the presence of both a boronic ester group and an azetidinone ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C15H20BNO3 |
|---|---|
分子量 |
273.14 g/mol |
IUPAC名 |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)17-10-9-13(17)18/h5-8H,9-10H2,1-4H3 |
InChIキー |
VLUFHNFMBAUMDV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


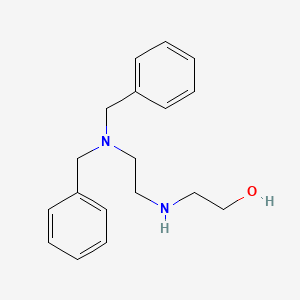
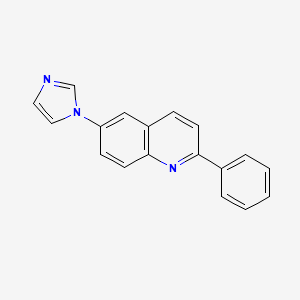
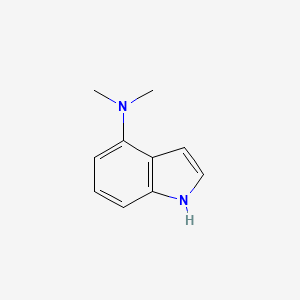
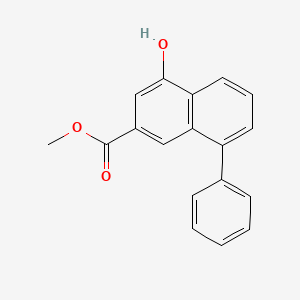

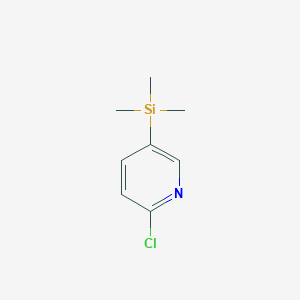


![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
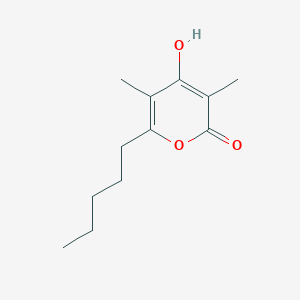
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)
